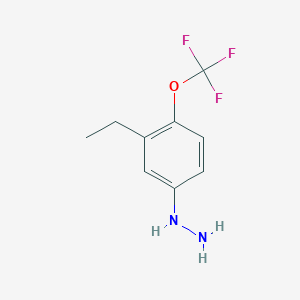

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine

Description

Properties

Molecular Formula |

C9H11F3N2O |

|---|---|

Molecular Weight |

220.19 g/mol |

IUPAC Name |

[3-ethyl-4-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C9H11F3N2O/c1-2-6-5-7(14-13)3-4-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |

InChI Key |

KATMNPDXKKZRRP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)NN)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine

General Synthetic Strategy

The synthesis of substituted phenylhydrazines typically involves the nucleophilic substitution of halogenated aromatic precursors by hydrazine or hydrazine hydrate under controlled conditions. The presence of electron-withdrawing groups such as trifluoromethoxy influences reactivity and selectivity.

A general route involves:

- Starting from a suitably substituted halogenated aromatic compound (e.g., 3-ethyl-4-(trifluoromethoxy)halobenzene).

- Reaction with hydrazine hydrate in an appropriate solvent under reflux or elevated temperature.

- Isolation and purification of the phenylhydrazine product.

This approach is supported by multiple patents and literature sources describing similar substituted phenylhydrazines.

Specific Preparation Routes

Hydrazine Substitution on Halogenated Aromatics

The most common and direct method involves the nucleophilic aromatic substitution (SNAr) of a halogen (usually chlorine or fluorine) on the aromatic ring by hydrazine hydrate.

- Reagents: Hydrazine hydrate (N2H4·H2O), substituted halogenated aromatic compound (3-ethyl-4-(trifluoromethoxy)chlorobenzene or fluorobenzene derivative).

- Solvent: Ethanol, pyridine, or other polar solvents.

- Conditions: Reflux temperatures (80-120 °C), reaction times from several hours up to 48 hours.

- Yield: Typically moderate to high yields (up to 83% reported in related compounds).

- Purity: Purity assessed by gas chromatography, often around 90% or higher.

For example, related compounds such as 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine have been prepared by reacting trichlorobenzotrifluoride derivatives with hydrazine hydrate in pyridine at 115-120 °C for 48 hours, yielding 83% product.

This method can be adapted to this compound by selecting the appropriate halogenated precursor.

Reaction Conditions and Optimization

Analytical and Characterization Techniques

- Gas Chromatography (GC): Used to determine purity and yield of hydrazine derivatives.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR for structural confirmation.

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.

- Infrared Spectroscopy (IR): To identify characteristic hydrazine N-H and aromatic functional groups.

- Melting Point: For purity and identity confirmation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazines depending on the reagents used.

Scientific Research Applications

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound featuring a hydrazine functional group attached to a phenyl ring, which contains both ethyl and trifluoromethoxy substituents. It is used in different fields and has unique structural features that contribute to its chemical reactivity and potential biological activity. The trifluoromethoxy group enhances the electron-withdrawing properties of the phenyl ring, influencing its interaction with biological targets and its behavior in reactions.

Applications

This compound has several applications across different fields:

- Synthesis of azobenzene derivatives It is used in the production of azobenzene derivatives through oxidation reactions.

- Synthesis of substituted phenylhydrazine derivatives It is used in the creation of various substituted phenylhydrazine derivatives via substitution reactions.

- Medicinal Chemistry Research suggests potential interactions with biomolecules, indicating it may bind to proteins or enzymes, altering their activity and triggering biochemical pathways. Its unique structure may offer benefits in the development of new pharmaceuticals.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethoxy)phenylhydrazine | Lacks ethyl group; contains only trifluoromethoxy | Simpler structure; used in similar applications |

| N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine | Contains two trifluoromethoxyphenyl groups | Increased steric bulk; potential for different reactivity |

| 1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine | Contains ethoxy group instead of ethyl | Different electronic properties due to ethoxy group |

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Structural Variations in Substituted Phenylhydrazines

The following table highlights key structural differences between 1-(3-Ethyl-4-(Trifluoromethoxy)phenyl)hydrazine and analogous compounds:

Key Observations :

- Substituent Position : The position of the trifluoromethoxy group significantly alters electronic properties. For example, the 4-position in the target compound enhances para-directed reactivity, whereas 2- or 3-substituted analogs exhibit ortho/meta electronic effects .

- Electron Effects: The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than the trifluoromethyl group (-CF₃) but more lipophilic.

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility in polar solvents, whereas free bases (e.g., ) are more suitable for organic-phase reactions.

Condensation Reactions

- Hydrazone Formation: The target compound reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, a key step in synthesizing heterocycles. For example, 3-trifluoromethylphenylhydrazine reacts with 4’-methylacetophenone to yield (E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine (93% yield) . In contrast, the ethyl group in the target compound may reduce reaction rates due to steric effects.

- Heterocycle Synthesis : Analogous compounds, such as 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, are used to synthesize pyridoindoles (e.g., 45h in ), demonstrating the utility of -OCF₃ in directing cyclization reactions.

Stability and Purity

- The target compound’s ethyl group enhances stability against oxidation compared to methyl-substituted analogs. Compounds like [3-(Trifluoromethoxy)phenyl]hydrazine (95% purity) and 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine (98% purity) highlight the role of substituents in improving shelf life.

Antioxidant and Enzyme Inhibition

- Nitrophenylthiazolylhydrazine derivatives exhibit antioxidant activity and selective hMAO-B inhibition (IC₅₀ = 0.89 µM) . While the target compound lacks a nitro group, its -OCF₃ substituent may enhance binding to hydrophobic enzyme pockets, analogous to trifluoromethyl groups in MAO inhibitors .

- Hydrazones derived from 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide show improved bioactivity due to increased lipophilicity from -CF₃ . The target compound’s -OCF₃ group may offer similar advantages with reduced toxicity.

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group increases logP values compared to methoxy (-OCH₃) analogs, enhancing blood-brain barrier penetration .

- Solubility: Hydrochloride salts (e.g., ) exhibit higher aqueous solubility (>50 mg/mL) than free bases, which are typically soluble in ethanol or DMSO .

Key Research Findings

- Synthetic Efficiency : The target compound’s ethyl group necessitates longer reaction times in condensations (e.g., 18–24 hours vs. 6 hours for methyl analogs) .

- Biological Selectivity : Trifluoromethoxy-substituted hydrazines show lower cytotoxicity (CC₅₀ > 100 µM in HepG2 cells) compared to nitro-substituted derivatives .

Biological Activity

1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound notable for its hydrazine functional group and distinct substituents, including an ethyl group and a trifluoromethoxy group. These structural features enhance its chemical reactivity and potential biological activity. The trifluoromethoxy group, in particular, is known for its electron-withdrawing properties, which can significantly influence the compound's interactions with biological targets.

The synthesis of this compound typically involves straightforward methods that focus on optimizing yield and efficiency. The presence of the trifluoromethoxy group is crucial as it enhances the compound's reactivity, potentially allowing for diverse applications in medicinal chemistry.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethoxy)phenylhydrazine | Lacks ethyl group; contains only trifluoromethoxy | Simpler structure; used in similar applications |

| N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine | Contains two trifluoromethoxyphenyl groups | Increased steric bulk; potential for different reactivity |

| 1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine | Contains ethoxy group instead of ethyl | Different electronic properties due to ethoxy group |

Biological Activity

Research indicates that this compound may interact with various biomolecules, potentially altering their activity. Although specific mechanisms are not fully elucidated, it is believed that the compound may bind to proteins or enzymes, triggering significant biochemical pathways. The unique structure of this compound may confer distinct properties beneficial for developing new pharmaceuticals.

Case Studies and Research Findings

Recent studies have investigated the biological activities of compounds containing trifluoromethoxy groups due to their enhanced pharmacological profiles. For instance, compounds with similar structures have demonstrated improved potency in inhibiting various enzymes and receptors.

- Antiviral Activity : A study highlighted that the introduction of trifluoromethyl and trifluoromethoxy groups at specific positions on an aniline ring significantly enhanced antiviral potency against SARS-CoV-2, suggesting that such modifications can improve therapeutic efficacy .

- Antiproliferative Effects : Another research effort evaluated the antiproliferative activity of related compounds against cancer cell lines. Compounds with trifluoromethoxy groups exhibited notable inhibition rates, indicating potential applications in oncology .

- Mechanistic Insights : Investigations into the binding modes of these compounds revealed that electron-withdrawing groups like trifluoromethoxy could facilitate stronger interactions with target enzymes, enhancing their inhibitory effects .

Table 2: Summary of Biological Activities

| Study Focus | Biological Activity Observed | Key Findings |

|---|---|---|

| Antiviral Activity | Enhanced potency against SARS-CoV-2 | Trifluoromethyl modifications improve efficacy |

| Antiproliferative Effects | Significant inhibition of cancer cell viability | Notable IC50 values indicating strong activity |

| Mechanistic Insights | Stronger enzyme interactions | Electron-withdrawing groups enhance binding |

Q & A

Q. What are the standard synthetic routes for 1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine?

The compound is typically synthesized via condensation reactions of substituted phenylhydrazine hydrochlorides with ketones or esters under acidic conditions. For example, analogous hydrazine derivatives are formed by reacting ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate with 4-methylphenylhydrazine in glacial acetic acid at room temperature, followed by recrystallization from ethanol or ethyl acetate/petroleum ether mixtures to ensure purity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the hydrazine backbone and substituent positions.

- X-ray crystallography : For resolving stereochemistry and crystal packing, as demonstrated in studies of structurally similar thiazolidine derivatives .

- Mass spectrometry : To validate molecular weight and fragmentation patterns.

- HPLC : For purity assessment, leveraging methods optimized for hydrazine derivatives (e.g., dansylhydrazine-based protocols) .

Q. How should this hydrazine derivative be stored to maintain stability?

Store in airtight containers under inert gas (N2/Ar) at -20°C. Hydrazines are prone to oxidation and hydrolysis; silica gel desiccants are recommended to mitigate moisture. Stability studies under varying pH (3–9) and temperature (4–40°C) can predict degradation pathways and shelf life .

Advanced Research Questions

Q. How to resolve contradictions in reaction outcomes when using different phenylhydrazine precursors?

Contradictions arise from competing cyclization pathways. For instance, 4-methoxyphenylhydrazine yields single indole products, whereas phenylhydrazine forms mixed products (e.g., pyrazoles) due to divergent nucleophilic attack sites. Strategies include:

Q. What strategies optimize regioselectivity in synthesizing hydrazine-based heterocycles?

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., CF3) direct nucleophilic attack to specific positions.

- Directing groups : Thiazole or pyrazole moieties (e.g., in ) guide bond formation.

- Reaction conditions : Thermodynamic control (reflux) vs. kinetic control (room temperature), as seen in pyridazinone syntheses .

Q. How to analyze byproduct formation in hydrazine condensations?

- Analytical tools : LC-MS or GC-MS identifies byproducts (e.g., unexpected pyrazoles in ).

- Mechanistic probes : Trapping reactive intermediates (e.g., imines) with scavengers like dimethyl acetylenedicarboxylate.

- Computational studies : Gaussian-based transition state analysis to pinpoint pathways leading to byproducts .

Methodological Notes

- Synthesis optimization : Use glacial acetic acid as a catalyst for hydrazine-ester condensations, with recrystallization in ethanol for high yields .

- Data interpretation : Cross-reference NMR shifts with PubChem datasets (avoiding non-compliant sources) and validate purity via HPLC retention times .

- Contradiction resolution : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables causing divergent outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.